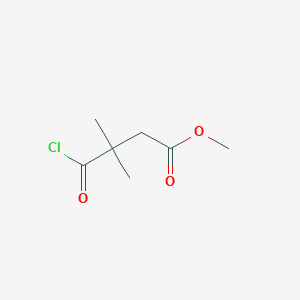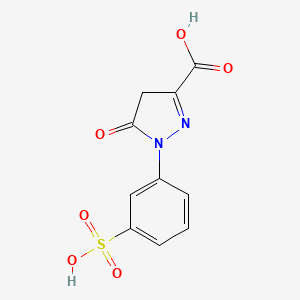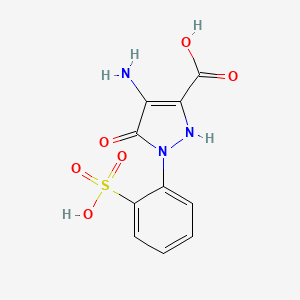
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a sulfonic acid group, and a carboxylic acid group. It is often used in various chemical and industrial applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-keto acids or their esters. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the pyrazole ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The sulfonic acid group enhances its solubility, while the amino and carboxylic acid groups facilitate interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
- 4-Amino-5-oxo-1-(m-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and properties. The presence of both sulfonic acid and carboxylic acid groups provides a distinctive combination of solubility and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
98181-71-6 |
|---|---|
Molekularformel |
C10H9N3O6S |
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
4-amino-3-oxo-2-(2-sulfophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-3-1-2-4-6(5)20(17,18)19/h1-4,12H,11H2,(H,15,16)(H,17,18,19) |
InChI-Schlüssel |
QOUJGCFGSWXCMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


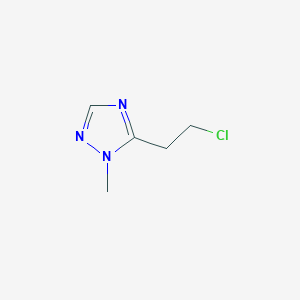

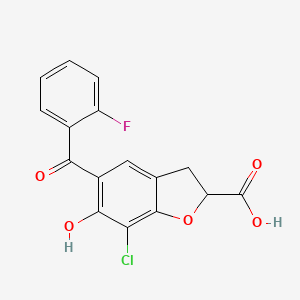

![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

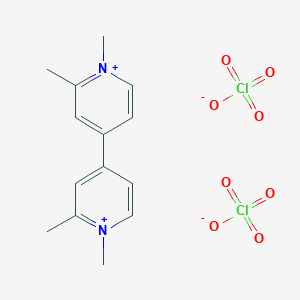

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



